

Introduction: Navigating the Nomenclature of Hydroxyphenylbutanoic Acids

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Hydroxy-2-phenylbutanoic acid

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The core structure of phenylbutanoic acid can be hydroxylated at different positions on the butanoic acid chain and substituted with the phenyl group at various carbons, leading to several isomers. The specific compound "**4-Hydroxy-2-phenylbutanoic acid**" is one such isomer. However, the scientific literature provides more extensive information on its related isomers, such as (R)-2-Hydroxy-4-phenylbutyric acid and various forms of hydroxy-phenylbutanoic acid. This guide will address the available information for **4-Hydroxy-2-phenylbutanoic acid** and its more prominently researched isomers to provide a thorough technical resource.

2-Hydroxy-4-phenylbutanoic Acid

This isomer features a hydroxyl group on the second carbon and a phenyl group on the fourth carbon of the butanoic acid chain. The most well-documented stereoisomer is the (R)-enantiomer.

Nomenclature and CAS Number

Compound Name	IUPAC Name	Synonyms	CAS Number
(R)-2-Hydroxy-4-phenylbutyric acid	(2R)-2-hydroxy-4-phenylbutanoic acid	(R)-(-)-2-Hydroxy-4-phenylbutyric acid, D-(-)-Benzylactic acid	29678-81-7[1]

Quantitative Data Summary

The following table summarizes the quantitative data for the biocatalytic production of (R)-2-Hydroxy-4-phenylbutyric acid ((R)-HPBA) from 2-oxo-4-phenylbutyric acid (OPBA).[2]

Parameter	Value
Substrate	2-oxo-4-phenylbutyric acid (OPBA)
Biocatalyst	Whole cells of E. coli DF
Initial Substrate Concentration	73.4 mM
Product Concentration	71.8 mM
Reaction Time	90 min
Productivity	47.9 mM h ⁻¹
Product Enantiomeric Excess	>99%
Temperature	37°C
Buffer	200 mM phosphate buffer (pH 6.5)

Experimental Protocols

Biocatalytic Production of (R)-2-Hydroxy-4-phenylbutyric Acid[2]

This protocol details the asymmetric reduction of 2-oxo-4-phenylbutyric acid (OPBA) to (R)-2-hydroxy-4-phenylbutyric acid ((R)-HPBA) using whole cells of a recombinant Escherichia coli strain (E. coli DF). This strain co-expresses a mutant d-lactate dehydrogenase and formate dehydrogenase.

1. Biocatalyst Preparation:

- E. coli DF cells are cultured and harvested.
- The cell concentration is prepared to 6 g dry cell weight (DCW) per liter.

2. Reaction Mixture Preparation:

- A reaction buffer is prepared consisting of 200 mM phosphate buffer with a pH of 6.5.

- The substrate, 2-oxo-4-phenylbutyric acid (OPBA), is added to the buffer to a final concentration of 73.4 mM.
- Formate is included as a co-substrate for cofactor regeneration.

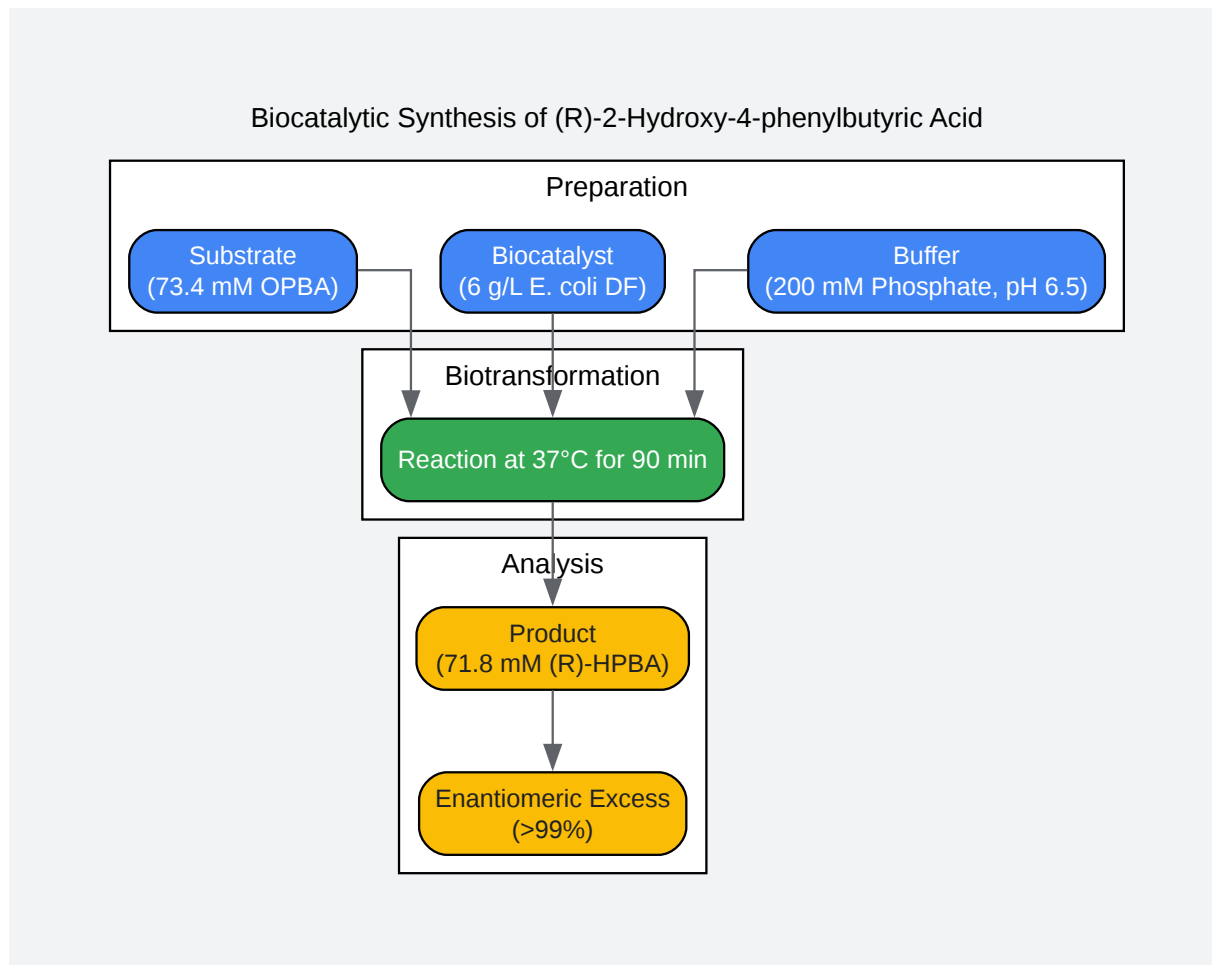
3. Biotransformation:

- The prepared E. coli DF biocatalyst is added to the reaction mixture.
- The reaction is conducted at a constant temperature of 37°C.
- The reaction is allowed to proceed for 90 minutes.

4. Product Analysis:

- After 90 minutes, the reaction mixture is analyzed to determine the concentration of (R)-HPBA and its enantiomeric excess.

Experimental Workflow



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Caption: Workflow for the biocatalytic synthesis of (R)-2-Hydroxy-4-phenylbutyric acid.

3-Hydroxy-4-phenylbutanoic Acid

For this isomer, the hydroxyl group is located at the third carbon and the phenyl group at the fourth carbon.

Nomenclature and CAS Number

Compound Name	IUPAC Name	Synonyms	CAS Number
3-Hydroxy-4-phenylbutanoic acid	3-Hydroxy-4-phenylbutanoic acid	-	6828-41-7[3]

Synthesis Information

3-Hydroxy-4-phenylbutanoic acid can be synthesized via a biosynthetic pathway in *Streptomyces coelicolor*. [3] The process involves the conversion of butyryl coenzyme A. [3]

4-Hydroxy-3-phenylbutanoic Acid

In this isomer, the hydroxyl group is at the fourth position, and the phenyl group is at the third position.

Nomenclature and CAS Number

Compound Name	IUPAC Name	Synonyms	CAS Number
4-Hydroxy-3-phenylbutanoic acid	4-hydroxy-3-phenylbutanoic acid	3-Phenyl-4-hydroxybutyric acid, beta-Phenyl-gamma-hydroxybutyric acid	27885-87-6[4][5]

Synthesis Approaches

Several synthetic methods for 4-hydroxy-3-phenylbutanoic acid have been reported. [4]

- Chemo-Enzymatic Synthesis: Utilizes enzymes, such as lipases, to achieve high enantioselectivity.
- Chemical Synthesis: Involves traditional organic chemistry reactions, such as the reaction of phenylmagnesium bromide with derivatives of 2-hydroxypropionic acid.
- Lewis Acid-Catalyzed Benzene Functionalization: Employs Lewis acids like aluminum chloride to facilitate Friedel-Crafts alkylation.

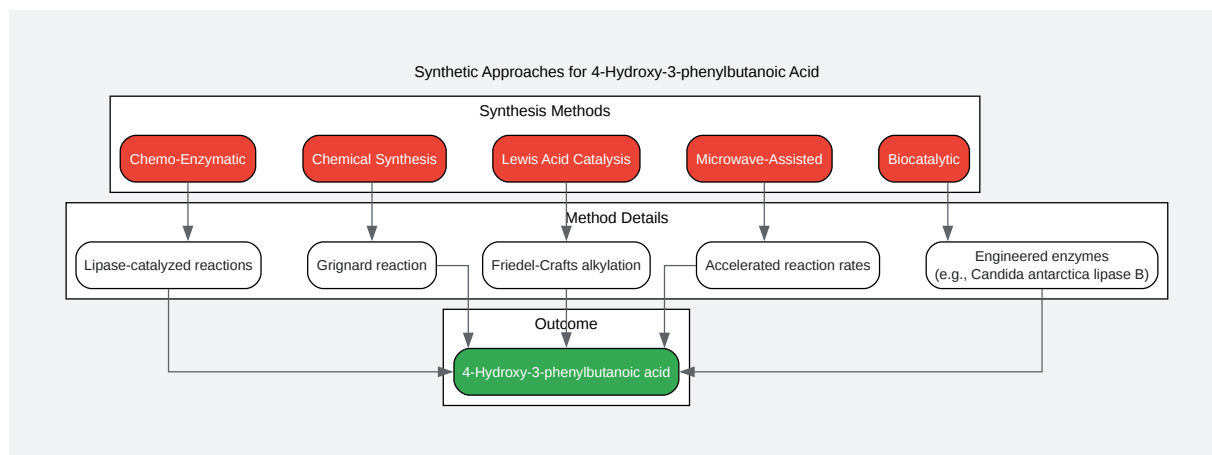
- **Microwave-Assisted Synthesis:** Uses microwave radiation to accelerate reaction rates and improve yields.
- **Biocatalytic Production:** Leverages engineered enzymes for high selectivity and environmentally friendly conditions. For instance, *Candida antarctica* lipase B has been used for esterification and transesterification reactions.

Quantitative Data Summary for Biocatalytic Production

The following table presents quantitative data for the lipase-catalyzed synthesis of 4-hydroxy-3-phenylbutanoic acid derivatives.^[4]

Parameter	Value
Biocatalyst	<i>Candida antarctica</i> lipase B
Reaction Type	Esterification and Transesterification
Conversion Efficiency	85-94%
Enantioselectivity	>99%

Experimental Workflow



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Caption: Overview of synthetic methodologies for 4-Hydroxy-3-phenylbutanoic acid.

Related Compound of Interest: 4-Phenylbutyric Acid (4-PBA)

4-Phenylbutyric acid (4-PBA), a related compound lacking the hydroxyl group, is a histone deacetylase (HDAC) inhibitor and a chemical chaperone.[6][7] It has garnered significant interest for its therapeutic potential in a variety of diseases.

Biological Activity and Therapeutic Potential

4-PBA is known to modulate protein folding and reduce endoplasmic reticulum (ER) stress.[7][8] Its mechanism of action involves improving protein conformation and folding, which is beneficial in protein-misfolding diseases.[7][8] As an HDAC inhibitor, it can influence gene expression, for example, by activating the transcription of synaptic plasticity markers.[7]

Due to these properties, 4-PBA has been investigated for its therapeutic effects in:

- Urea cycle disorders[8]
- Neurological diseases such as Parkinson's, Alzheimer's, and Amyotrophic Lateral Sclerosis (ALS)[7][8]
- Ocular herpes simplex virus type 1 (HSV-1) infection[8]
- Chronic kidney disease[8]

The dual action of 4-PBA as both a chemical chaperone and an HDAC inhibitor makes it a promising molecule for drug development.[7]

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- To cite this document: BenchChem. [Introduction: Navigating the Nomenclature of Hydroxyphenylbutanoic Acids]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3056023#4-hydroxy-2-phenylbutanoic-acid-cas-number-and-nomenclature]

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